1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
Description
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based compound featuring a piperazine substituent at the 5-position and a formyl group at the 4-position of the pyrazole ring. Pyrazole derivatives are widely recognized for their diverse bioactivities, including antimicrobial, anti-inflammatory, and pesticidal properties . The incorporation of a piperazine moiety is strategically significant, as this heterocycle is a common pharmacophore known to enhance solubility, bioavailability, and receptor interactions in drug design. For instance, similar compounds are synthesized via nucleophilic substitution reactions, such as replacing a chlorine atom in 5-chloropyrazole intermediates with phenols or amines under basic conditions .
Properties
IUPAC Name |
1,3-dimethyl-5-piperazin-1-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-8-9(7-15)10(13(2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUHKMTJGCHQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can help optimize the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base, such as triethylamine (Et3N), to facilitate the substitution reaction.
Major Products Formed
Oxidation: 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity to certain targets, while the aldehyde group can participate in covalent interactions with nucleophilic residues in proteins. These interactions can lead to changes in the target’s function, resulting in the observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Dihedral angles between substituents and the pyrazole ring influence molecular planarity and intermolecular interactions, as seen in phenoxy-substituted analogs .
Antimicrobial Activity
Table 2: Antimicrobial Activity of Pyrazole-4-carbaldehyde Derivatives
Key Observations :
- Formyl-pyrazole derivatives (e.g., 5a–d) exhibit significantly higher antimicrobial activity than their hydrazone precursors, attributed to improved electron density at the imine group and enhanced solubility .
- Piperazine’s basicity and solubility-enhancing properties could further optimize pharmacokinetics, though direct data are lacking.
Biological Activity
1,3-Dimethyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and subsequent functionalization to introduce the piperazine moiety. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrazole have been evaluated against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). These studies demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been investigated. Compounds with similar structures have shown efficacy against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic processes. For example, some studies reported that pyrazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria by targeting specific bacterial enzymes .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazole compounds have been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models of disease . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors for key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some compounds may interact with specific receptors in cells, leading to altered signaling pathways that promote apoptosis or inhibit proliferation.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Liver Cancer Study : A derivative similar to this compound was tested on HepG2 cells, showing a significant reduction in cell viability and induction of apoptosis through caspase activation.
- Antibacterial Study : A related compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
